1-(furan-2-ylcarbonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}piperidine-4-carboxamide
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Overview
Description
1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is structurally related to other furan derivatives and possesses a piperidine ring, which is a common feature in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of furan-2-carboxylic acid with piperidine-4-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with 4-[(2-phenylethyl)sulfamoyl]phenylamine under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Due to its structural similarity to known pharmacologically active compounds, it is being investigated for its potential therapeutic effects, particularly in pain management and as an anti-inflammatory agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide structure.
Furan-2,3-dione derivatives: Compounds with oxidized furan rings.
Substituted piperidines: Compounds with various substituents on the piperidine ring.
Uniqueness
1-(FURAN-2-CARBONYL)-N-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a piperidine ring, and a sulfamoylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H27N3O5S |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27N3O5S/c29-24(20-13-16-28(17-14-20)25(30)23-7-4-18-33-23)27-21-8-10-22(11-9-21)34(31,32)26-15-12-19-5-2-1-3-6-19/h1-11,18,20,26H,12-17H2,(H,27,29) |
InChI Key |
OWMSIVLUNVUHED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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